molecular formula C10H10Cl2N2 B134411 1-[4-(chloromethyl)phenyl]-1H-pyrazole CAS No. 143426-52-2

1-[4-(chloromethyl)phenyl]-1H-pyrazole

Cat. No.: B134411
CAS No.: 143426-52-2
M. Wt: 229.1 g/mol
InChI Key: PAINSRDHMRYAGK-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. This compound is a white crystalline solid that is soluble in water and various organic solvents. It is primarily used as an intermediate in the synthesis of other chemical compounds and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

The synthesis of 1-[4-(chloromethyl)phenyl]-1H-pyrazole typically involves the reaction of 1H-pyrazole with a chloromethyl phenyl compound. One common method includes the reaction of 1H-pyrazole with 4-(chloromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(Chloromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[4-(azidomethyl)phenyl]-1H-pyrazole, while oxidation with potassium permanganate would produce 1-[4-(carboxymethyl)phenyl]-1H-pyrazole.

Mechanism of Action

The mechanism of action of 1-[4-(chloromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

1-[4-(Chloromethyl)phenyl]-1H-pyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAINSRDHMRYAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-52-2
Record name 1-[4-(chloromethyl)phenyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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